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Introduction Fanapanel, also known as ZK200775 or MPQX, is a potent and selective

competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)

receptor.[1][2] As a member of the quinoxalinedione class of compounds, Fanapanel exhibits

high affinity for the glutamate binding site on the AMPA receptor, thereby inhibiting its

activation.[1][3] Glutamate is the primary excitatory neurotransmitter in the central nervous

system, and its action on AMPA receptors mediates the majority of fast excitatory synaptic

transmission.[4] Overactivation of these receptors can lead to excitotoxicity, a process

implicated in neuronal damage following stroke, trauma, and in various neurodegenerative

diseases.[5]

Fanapanel's high selectivity for AMPA/kainate receptors over N-methyl-D-aspartate (NMDA)

receptors makes it a valuable tool for isolating and studying AMPA receptor-mediated currents

and their downstream effects.[6] It has been utilized in numerous preclinical studies to

investigate its neuroprotective and anticonvulsant properties.[1] While its development for

clinical use in stroke and trauma was halted due to side effects, it remains a critical

pharmacological tool for basic and preclinical research.[2]

These application notes provide a summary of Fanapanel's pharmacological properties and

detailed protocols for its use in common experimental paradigms.

Mechanism of Action

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1684397?utm_src=pdf-interest
https://www.benchchem.com/product/b1684397?utm_src=pdf-body
https://www.targetmol.com/compound/fanapanel
https://en.wikipedia.org/wiki/Fanapanel
https://www.benchchem.com/product/b1684397?utm_src=pdf-body
https://www.targetmol.com/compound/fanapanel
https://pubmed.ncbi.nlm.nih.gov/11172672/
https://pubmed.ncbi.nlm.nih.gov/9892356/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6557096/
https://www.benchchem.com/product/b1684397?utm_src=pdf-body
https://www.medchemexpress.com/ZK200775.html
https://www.targetmol.com/compound/fanapanel
https://en.wikipedia.org/wiki/Fanapanel
https://www.benchchem.com/product/b1684397?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684397?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


AMPA receptors are ionotropic glutamate receptors that form ligand-gated ion channels.[4]

Upon binding glutamate, the receptor undergoes a conformational change, opening a central

pore permeable to sodium (Na+) and potassium (K+) ions, and in the absence of the edited

GluA2 subunit, calcium (Ca2+) ions.[7] The resulting influx of positive ions leads to the

depolarization of the postsynaptic membrane, generating an excitatory postsynaptic potential

(EPSP).

Fanapanel functions as a competitive antagonist. It binds to the same site as glutamate but

does not activate the receptor. By occupying the binding site, it prevents glutamate from

binding and subsequently inhibits ion channel opening, thereby blocking the excitatory current.
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Caption: Fanapanel competitively blocks the AMPA receptor, preventing channel activation.

Data Presentation: Pharmacological Profile
Fanapanel's potency and selectivity have been characterized in various in vitro assays. The

following tables summarize key quantitative data.

Table 1: Inhibitory Potency of Fanapanel
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Assay Type Preparation
Measured
Effect

IC50 Value Reference

Electrophysiol
ogy

Rat Cortical
Slices

Inhibition of
AMPA-induced
currents

21 nM [1]

Spreading

Depression
Chicken Retina

Inhibition of

quisqualate-

induced

depression

200 nM [6]

| Spreading Depression | Chicken Retina | Inhibition of kainate-induced depression | 76 nM |[6]

|

Table 2: Receptor Binding Selectivity of Fanapanel

Target Ligand Ki Value Reference

AMPA Receptor Quisqualate 3.2 nM [6]

Kainate Receptor Kainate 100 nM [6]

| NMDA Receptor | NMDA | 8.5 µM |[6] |

Experimental Protocols
Protocol 1: In Vitro Electrophysiology in Acute Brain
Slices
This protocol describes how to use Fanapanel to block AMPA receptor-mediated synaptic

currents in acute brain slices using whole-cell patch-clamp recordings.
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1. Brain Slice Preparation
(e.g., Rat Cortex/Hippocampus)

2. Slice Recovery
(ACSF, 32-34°C for 30 min,

then room temp)

3. Transfer to Recording Chamber
(Submerged in ACSF)

4. Establish Whole-Cell Recording
(Target Neuron)

5. Record Baseline
AMPA-R EPSCs

6. Bath Apply Fanapanel
(e.g., 100 nM)

7. Record Post-Drug
AMPA-R EPSCs

8. Washout & Data Analysis
(Compare Pre vs. Post)
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Caption: Experimental workflow for in vitro electrophysiology using Fanapanel.
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Objective: To quantify the inhibitory effect of Fanapanel on AMPA receptor-mediated excitatory

postsynaptic currents (EPSCs).

Materials:

Fanapanel (ZK200775) stock solution (e.g., 10 mM in DMSO, stored at -20°C).

Rodent (e.g., P14-P21 Sprague-Dawley rat).

Vibratome or tissue slicer.

Dissection tools.

Artificial cerebrospinal fluid (ACSF), composition in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4,

2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 glucose. Gassed with 95% O2 / 5% CO2.

Ice-cold cutting solution (sucrose-based or similar).

Internal solution for patch pipette, e.g., in mM: 130 Cs-methanesulfonate, 10 HEPES, 10

Phosphocreatine, 5 QX-314, 4 Mg-ATP, 0.3 Na-GTP.

Patch-clamp rig with amplifier, micromanipulators, and perfusion system.

Picrotoxin (100 µM) and D-AP5 (50 µM) to block GABAA and NMDA receptors, respectively.

Methodology:

Slice Preparation:

Anesthetize the animal according to approved institutional protocols.

Perfuse transcardially with ice-cold, oxygenated cutting solution.

Rapidly dissect the brain and place it in the ice-cold cutting solution.

Cut 300-400 µm thick coronal or sagittal slices using a vibratome.

Transfer slices to a recovery chamber with ACSF, incubated at 32-34°C for 30 minutes,

then maintain at room temperature for at least 1 hour before recording.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1684397?utm_src=pdf-body
https://www.benchchem.com/product/b1684397?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684397?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Recording Setup:

Transfer a single slice to the recording chamber on the microscope stage, continuously

perfused with oxygenated ACSF (containing Picrotoxin and D-AP5) at 2-3 mL/min.

Using DIC/IR optics, identify a target neuron (e.g., a pyramidal cell in Layer V of the

cortex).

Establish a whole-cell voltage-clamp configuration. Clamp the cell at -70 mV to record

EPSCs.

Experimental Procedure:

Place a stimulating electrode near the recorded neuron to evoke synaptic responses.

Record stable baseline EPSCs for 5-10 minutes.

Prepare the final working concentration of Fanapanel by diluting the stock solution in the

perfusion ACSF. A typical concentration to achieve strong blockade is 100-200 nM.

Switch the perfusion to the ACSF containing Fanapanel and record for 10-15 minutes until

a new steady-state response is reached.

(Optional) Switch the perfusion back to the control ACSF to observe washout/reversibility

of the drug effect.

Data Analysis:

Measure the amplitude of the evoked EPSCs.

Average the amplitude of the last 2 minutes of baseline recording and compare it to the

average amplitude of the last 2 minutes of Fanapanel application.

Calculate the percentage of inhibition caused by Fanapanel.

Protocol 2: In Vivo Neuroprotection in a Rodent Stroke
Model
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This protocol outlines the use of Fanapanel in a transient middle cerebral artery occlusion

(tMCAO) model to assess its neuroprotective effects.[1]

Objective: To determine if Fanapanel administration reduces infarct volume following an

ischemic insult.

Materials:

Adult male rodents (e.g., Wistar rats, 250-300g).

Anesthesia (e.g., isoflurane).

Surgical microscope and tools.

Nylon monofilament suture (e.g., 4-0) with a rounded tip.

Fanapanel solution for intravenous (i.v.) infusion, prepared in a vehicle-compatible for in vivo

use.[1]

2,3,5-triphenyltetrazolium chloride (TTC) for staining.

Methodology:

Surgical Procedure (tMCAO):

Anesthetize the animal and maintain its body temperature at 37°C.

Make a midline neck incision and carefully expose the common carotid artery (CCA),

external carotid artery (ECA), and internal carotid artery (ICA).

Introduce a nylon monofilament suture via the ECA into the ICA to occlude the origin of the

middle cerebral artery (MCA).

After 60-90 minutes of occlusion, withdraw the suture to allow for reperfusion.

Drug Administration:
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Fanapanel can be administered via intravenous infusion. For example, an infusion of 0.1-

10 mg/kg/h for 6 hours can be initiated at the time of reperfusion or with a delay.[1]

The control group should receive a vehicle-only infusion.

Assessment of Infarct Volume:

At 24 or 48 hours post-tMCAO, euthanize the animals and harvest the brains.

Chill the brains and slice them into 2 mm coronal sections.

Immerse the slices in a 2% TTC solution at 37°C for 15-30 minutes. Healthy tissue will

stain red, while the infarcted (damaged) tissue will remain white.

Image the stained sections.

Data Analysis:

Use image analysis software to measure the area of the infarct and the total area of the

hemisphere for each slice.

Calculate the infarct volume, often corrected for edema, and express it as a percentage of

the total hemispheric volume.

Compare the infarct volumes between the Fanapanel-treated and vehicle-treated groups

using appropriate statistical tests (e.g., t-test).
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Caption: Logical diagram of Fanapanel's research applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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